5-Methoxy-2-propylnaphthalene-1,4-dione
Description
Properties
CAS No. |
80213-83-8 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-methoxy-2-propylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O3/c1-3-5-9-8-11(15)13-10(14(9)16)6-4-7-12(13)17-2/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
WDWHIJYVFMIBAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(C1=O)C=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Birch Reduction and Sequential Oxidation
The Birch reduction of 1,6-dimethoxynaphthalene represents a foundational method for constructing the methoxy-substituted naphthalene core. As detailed in CN101468946A, this approach employs sodium metal in ethanol/ammonia at 15–35°C to achieve selective reduction:
Reaction Scheme
1,6-Dimethoxynaphthalene → Birch reduction → 5-Methoxy-2-tetralone → Oxidation → 5-Methoxy-1,4-naphthoquinone
Critical parameters include:
- Ethanol-to-substrate ratio: 6.0–9.0:1 (w/w)
- Ammonia-to-substrate ratio: 0.05–0.4:1 (w/w)
- Sodium-to-substrate ratio: 0.7–1.2:1 (w/w)
Gas chromatography analysis of the intermediate 5-methoxy-2-tetralone shows 46.2% target product alongside 21.2% byproducts. Subsequent oxidation to the quinone typically employs acidic conditions (e.g., HCl reflux), though yields for this step remain unreported in available literature.
Laugraud et al. demonstrated that 2-position functionalization can be achieved via nucleophilic aromatic substitution using thiols. While their work focused on phenylsulfanyl derivatives, the methodology suggests adaptability for propyl group introduction:
General Procedure
- Halogenate 5-methoxynaphthalene-1,4-dione at C2
- Substitute halogen with propylthiolate nucleophile
- Optional desulfurization to yield propyl group
Key challenges include:
- Limited reactivity of quinones toward nucleophiles
- Competing side reactions at C3/C6 positions
- Requirement for high-temperature (>100°C) or phase-transfer conditions
The original phenylsulfanyl derivative synthesis achieved 88% purity, suggesting potential for analogous propyl systems with optimized thiol selection.
Direct Alkylation Strategies
Methyl analogues like 5-methoxy-2-methylnaphthalene-1,4-dione provide insight into direct C–H alkylation approaches:
| Parameter | Value | Source |
|---|---|---|
| Boiling Point | 377.6°C at 760 mmHg | |
| Density | 1.228 g/cm³ | |
| Flash Point | 170.7°C |
Propyl group installation could leverage:
- Friedel-Crafts alkylation with propyl halides (limited by quinone's electron deficiency)
- Transition metal-catalyzed C–H activation (e.g., Pd/norbornene systems)
- Radical-mediated alkylation using peroxides and propyl precursors
Current limitations include regioselectivity control and competing over-alkylation, with no reported yields for propyl-specific systems.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-propylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have distinct biological and chemical properties .
Scientific Research Applications
5-Methoxy-2-propylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-propylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. These interactions can lead to various biological outcomes, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include alkyl- and hydroxy-substituted naphthalene-1,4-diones synthesized via similar pathways (). A comparative analysis is outlined below:
Key Observations :
- Alkyl Chain Length : Shorter propyl chains (C3) may confer lower lipophilicity than heptyl (C7) or octyl (C8) derivatives, impacting membrane permeability and bioactivity.
Physicochemical and Electronic Properties
- Polarity: Methoxy groups increase electron density on the aromatic ring compared to hydroxyl groups, altering redox potentials and reactivity.
- Dipole Moments : Pyran-2,4-dione analogs () exhibit polarity variations (e.g., dipole moment of 2a > 2b), suggesting substituent position critically influences electronic properties .
- NMR Shifts: Calculated ¹H/¹³C NMR spectra for pyran-diones correlate well with experimental data (R² = 0.93–0.94) , implying similar predictive accuracy for methoxy-naphthoquinones.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 5-Methoxy-2-propylnaphthalene-1,4-dione, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation and methoxylation of naphthoquinone precursors. For example, reflux extraction with solvents like chloroform or ethanol (55% v/v) followed by silica gel chromatography (petroleum ether:acetone, 8:2) can isolate the compound. Recrystallization from chloroform improves purity . Structural validation via X-ray crystallography ensures bond lengths and planar conformity (e.g., deviations <0.05 Å for substituents) .
Q. How can UV spectrophotometry be applied to quantify this compound in reaction mixtures?
- Methodological Answer : Calibration curves using standard solutions of the compound at λmax (e.g., 260–280 nm for naphthoquinones) enable quantification. For complex matrices, HPLC-UV with reverse-phase C18 columns and isocratic elution (acetonitrile:water, 70:30) improves specificity. Validate with spike-recovery tests (85–115% recovery) .
Q. What model systems are appropriate for initial toxicological screening of this compound?
- Methodological Answer : Use in vitro assays (e.g., human hepatocyte cultures for hepatic effects) and rodent models (rats/mice) for systemic toxicity. Follow inclusion criteria from toxicological frameworks: prioritize inhalation/oral routes, monitor body weight, respiratory, hepatic, and renal endpoints . Dose-response studies should adhere to OECD guidelines for acute toxicity (e.g., LD50 determination) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Conduct dose- and time-dependent assays to identify therapeutic windows. For example:
- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC values via broth microdilution).
- Cytotoxicity assays : Use MTT/WST-1 on human cell lines (e.g., HepG2) to differentiate selective toxicity.
Apply systematic review criteria (e.g., ATSDR’s confidence levels: prioritize "High Initial Confidence" studies with robust controls and replication) .
Q. What experimental designs are recommended to study the environmental fate of this compound?
- Methodological Answer : Use OECD 308/309 guidelines to assess biodegradation in water/sediment systems. Monitor transformation products via LC-MS/MS. For partitioning studies, measure log Kow (octanol-water) and soil adsorption coefficients (Kd). Include abiotic controls (dark vs. UV light) to evaluate photodegradation pathways .
Q. How can mechanistic studies elucidate the compound’s interaction with cellular targets (e.g., redox cycling in naphthoquinones)?
- Methodological Answer :
- Redox profiling : Use cyclic voltammetry to determine reduction potentials (E1/2) in physiological buffers.
- ROS detection : Apply fluorescent probes (e.g., DCFH-DA) in live-cell imaging to quantify superoxide/hydrogen peroxide generation.
- Enzyme inhibition assays : Test NAD(P)H:quinone oxidoreductase 1 (NQO1) activity to assess metabolic detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
